2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide
CAS No.: 1823188-19-7
Cat. No.: VC2899774
Molecular Formula: C9H6ClF5N2S
Molecular Weight: 304.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1823188-19-7 |
---|---|
Molecular Formula | C9H6ClF5N2S |
Molecular Weight | 304.67 g/mol |
IUPAC Name | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-methylethanethioamide |
Standard InChI | InChI=1S/C9H6ClF5N2S/c1-16-7(18)8(11,12)6-5(10)2-4(3-17-6)9(13,14)15/h2-3H,1H3,(H,16,18) |
Standard InChI Key | JRRRFVGPFYTCBL-UHFFFAOYSA-N |
SMILES | CNC(=S)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F |
Canonical SMILES | CNC(=S)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F |
Introduction
Chemical Identity and Structural Characteristics
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide is a synthetic organofluorine compound identified by the CAS number 1823188-19-7. It possesses a relatively complex structure characterized by several key functional moieties that contribute to its chemical behavior and potential biological activities .
Molecular Composition and Physical Properties
The compound features a unique combination of structural elements including a substituted pyridine ring, difluorinated carbon linkage, and a methylated thioamide group. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide
Property | Value |
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Molecular Formula | C₉H₆ClF₅N₂S |
Molecular Weight | 304.67 g/mol |
CAS Number | 1823188-19-7 |
Catalog Number | NV1823188197 |
Structural Features | Pyridine ring with 3-chloro and 5-trifluoromethyl substituents; difluorinated carbon bridge; N-methylthioamide group |
Appearance | Not specified in available literature |
Solubility | Predicted to have limited water solubility but good solubility in organic solvents |
The molecular structure comprises a pyridine ring with chlorine at the 3-position and a trifluoromethyl group at the 5-position. This pyridine core is connected to a difluorinated carbon, which links to a thioamide group with a methyl substituent on the nitrogen atom .
Structural Significance
The compound's structure represents a sophisticated integration of several pharmacologically significant moieties:
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The chlorinated pyridine ring provides structural rigidity and potential for hydrogen bonding interactions
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The trifluoromethyl group enhances metabolic stability and lipophilicity
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The difluorinated carbon bridge offers conformational control
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The thioamide group presents distinctive hydrogen bonding properties compared to conventional amides
Structural Analogues and Comparative Analysis
Understanding the properties and behavior of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide can be enhanced by examining structurally related compounds. Several analogues with similar structural features have been reported in the literature.
Key Structural Analogues
Table 2: Comparison of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide with Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide | C₉H₆ClF₅N₂S | 304.67 g/mol | Target compound |
3-Chloro-5-(trifluoromethyl)pyridine-2-carbothioamide | C₇H₄ClF₃N₂S | 240.63 g/mol | Lacks difluoroethyl bridge and N-methyl group |
2,2-Difluoro-2-(4-methylphenyl)ethanethioamide | C₉H₉F₂NS | 201.24 g/mol | Contains phenyl ring instead of pyridine; has two fewer fluorine atoms |
N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide | C₁₈H₂₀F₃N₄S | 381.14 g/mol | Contains piperazine ring; different arrangement of fluorinated groups |
The compound 3-chloro-5-(trifluoromethyl)pyridine-2-carbothioamide represents a close structural analogue, sharing the halogenated pyridine core with a directly attached thioamide group. This compound has demonstrated utility in various chemical syntheses, particularly in the development of pharmaceuticals and agrochemicals, suggesting similar potential for our target compound.
Structure-Property Relationships
The structural variations among these analogues reveal important structure-property relationships:
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The presence of the difluorinated carbon bridge in our target compound likely confers distinct conformational properties compared to direct thioamide attachments
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The N-methyl substituent on the thioamide group affects hydrogen bonding capacity and lipophilicity
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The combination of multiple fluorinated groups (both the trifluoromethyl and difluoro moieties) likely enhances metabolic stability
These structure-property relationships provide valuable insights for predicting the behavior and potential applications of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide.
Chemical Reactivity and Stability
The chemical behavior of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide is influenced by its multiple functional groups, each contributing distinct reactivity patterns.
Reactivity Profile
The compound's reactivity is characterized by several key aspects:
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The pyridine nitrogen provides a site for protonation, coordination to metals, or nucleophilic attack
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The thioamide group (C=S) exhibits distinct reactivity compared to conventional amides, including enhanced nucleophilicity of the sulfur atom
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The chloro substituent on the pyridine ring represents a potential site for nucleophilic aromatic substitution
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The fluorinated groups generally resist chemical modification but can influence the reactivity of adjacent functional groups
This complex reactivity profile enables diverse chemical transformations and interactions with biological targets.
Stability Considerations
Compounds with similar structures have demonstrated distinctive stability characteristics:
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The presence of fluorine atoms typically enhances metabolic stability by preventing oxidative degradation
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Thioamide groups may be susceptible to oxidation under certain conditions
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The chloro substituent can potentially undergo nucleophilic displacement in strongly basic environments
Proper handling and storage conditions would likely include protection from strong oxidizing agents, excessive heat, and strongly nucleophilic reagents.
Current Research Status and Future Directions
The relatively limited information specific to 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide in the scientific literature suggests that research on this compound is still in early stages or primarily conducted in proprietary settings.
Knowledge Gaps
Several important aspects of this compound remain to be fully characterized:
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Detailed physical properties including melting point, solubility parameters, and spectroscopic characteristics
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Comprehensive toxicological profile and environmental impact
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Specific biological activities against various targets
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Optimal synthetic routes and scale-up procedures
Promising Research Directions
Future research on this compound might productively focus on:
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Development and optimization of synthetic methodologies, potentially leveraging recent advances in thioamide formation
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Evaluation of biological activities, particularly in areas where related compounds have shown promise
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Structure-activity relationship studies to understand the impact of structural modifications
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Exploration of applications in materials science or catalysis, where fluorinated compounds often exhibit unique properties
These research directions would contribute to a more comprehensive understanding of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide and its potential applications.
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